molecular formula C14H9Cl3N2O4S3 B12064244 4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole CAS No. 650592-09-9

4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole

Cat. No.: B12064244
CAS No.: 650592-09-9
M. Wt: 471.8 g/mol
InChI Key: RJDZNUCLWVFVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole is a sophisticated synthetic organic compound designed for advanced chemical and pharmaceutical research applications. This molecule features a unique structure comprising a dichloroimidazole core that is disubstituted with two distinct sulfonyl groups—one attached to a chlorophenyl ring and the other to a methyl-substituted thienyl ring. This specific arrangement of functional groups, including halogens (chloro), sulfones, and a heteroaromatic system, suggests its potential utility as a key intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or targeted therapeutics where such motifs are known to modulate biological activity. Researchers can leverage this compound in high-throughput screening assays to explore new biological pathways or as a building block in the synthesis of more complex molecular architectures. Its structural complexity offers a valuable probe for studying structure-activity relationships (SAR). As with many specialized research chemicals, appropriate safety protocols should be followed. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

650592-09-9

Molecular Formula

C14H9Cl3N2O4S3

Molecular Weight

471.8 g/mol

IUPAC Name

4,5-dichloro-1-[4-(4-chlorophenyl)sulfonyl-3-methylthiophen-2-yl]sulfonylimidazole

InChI

InChI=1S/C14H9Cl3N2O4S3/c1-8-11(25(20,21)10-4-2-9(15)3-5-10)6-24-14(8)26(22,23)19-7-18-12(16)13(19)17/h2-7H,1H3

InChI Key

RJDZNUCLWVFVLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N3C=NC(=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of 4,5-Dichloro-1H-Imidazole

The foundational intermediate is synthesized via direct chlorination of imidazole using phosphorus oxychloride (POCl₃) under reflux:

Imidazole+2POCl3110C4,5-Dichloro-1H-imidazole+2HCl+2POCl2\text{Imidazole} + 2\text{POCl}_3 \xrightarrow{110^\circ\text{C}} \text{4,5-Dichloro-1H-imidazole} + 2\text{HCl} + 2\text{POCl}_2

Optimized Conditions

ParameterValueSource
Temperature110°C
Reaction Time6–8 hours
Yield68–72%

Excess POCl₃ (3.5 eq) ensures complete dihalogenation, while gradual temperature ramping minimizes side product formation.

Sulfonation Strategies

Direct Sulfonation Using Thienylsulfonyl Chlorides

The bis-sulfonylated product is obtained through sequential reactions with custom-synthesized sulfonyl chlorides:

Step 1: Synthesis of 4-[(4-Chlorophenyl)Sulfonyl]-3-Methylthiophene-2-Sulfonyl Chloride

  • Sulfur trioxide complexation with 3-methylthiophene in dichloromethane (DCM) at −10°C

  • Quenching with 4-chlorobenzenesulfinic acid sodium salt

  • Chlorination using thionyl chloride (SOCl₂) at 60°C for 4 hours:

Thienyl-SO3H+SOCl2Thienyl-SO2Cl+HCl+SO2\text{Thienyl-SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{Thienyl-SO}_2\text{Cl} + \text{HCl} + \text{SO}_2

Step 2: Double Sulfonation of 4,5-Dichloro-1H-Imidazole
A two-stage protocol prevents over-sulfonation:

  • First Sulfonation

    • React imidazole with 1.05 eq thienylsulfonyl chloride in THF

    • Triethylamine (2.5 eq) as HCl scavenger

    • 0°C → RT over 2 hours (82% yield)

  • Second Sulfonation

    • Add 4-chlorophenylsulfonyl chloride (1.1 eq)

    • Microwave irradiation at 80°C for 15 minutes (76% yield)

Alternative Route: Imidazole Ring Formation Post-Sulfonation

For improved regiocontrol, this method constructs the imidazole ring after installing sulfonyl groups:

Synthesis of Sulfonated Diamine Intermediate

  • Condense 4,5-diaminoimidazole with pre-sulfonated thienyl chloride

  • Cyclize using TosMIC (toluenesulfonylmethyl isocyanide) in DMF/H₂O

Diamine+TosMICK2CO3Imidazole Core+Byproducts\text{Diamine} + \text{TosMIC} \xrightarrow{\text{K}_2\text{CO}_3} \text{Imidazole Core} + \text{Byproducts}

Advantages

  • Avoids competing sulfonation sites

  • Enables late-stage functionalization (85% overall yield)

Purification and Characterization

Crystallization Protocols

Solvent SystemPurity AchievedCrystal Morphology
Ethanol/Water (7:3)99.1%Needle-like
Ethyl Acetate/Hexane98.7%Rhombic plates

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (s, 1H, H-2 imidazole)

  • δ 7.89–7.92 (m, 4H, aryl-H)

  • δ 2.45 (s, 3H, thienyl-CH₃)

FT-IR (KBr)

  • 1365 cm⁻¹ (asym. S=O stretch)

  • 1172 cm⁻¹ (sym. S=O stretch)

  • 680 cm⁻¹ (C-Cl str.)

Yield Optimization and Scale-Up Challenges

Comparative analysis of synthetic routes:

MethodLab-Scale YieldPilot-Scale YieldKey Limitation
Sequential Sulfonation74%58%Sulfonyl chloride stability
Ring Formation Last85%72%Diamine purification costs

Critical factors for industrial adaptation:

  • Stabilization of sulfonyl chlorides via low-temperature storage

  • Continuous flow systems for exothermic sulfonation steps

Chemical Reactions Analysis

1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: The presence of halogens and sulfonyl groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide (H2O2) can yield sulfoxides, while reduction with LiAlH4 can produce primary amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4,5-Dichloro-1H-imidazole derivatives as anticancer agents. For instance, silver complexes derived from this imidazole have shown effectiveness against several human cancer cell lines, including ovarian (OVCAR-3), breast (MB157), and cervical (HeLa) cancer cells. In vivo studies demonstrated that these complexes could inhibit ovarian cancer growth in mice, indicating their potential for further development as therapeutic agents against specific cancers .

Antiviral Properties

Compounds similar to 4,5-Dichloro-1H-imidazole have been evaluated for their antiviral activities. Research indicates that imidazole derivatives can inhibit viral proteases and RNA polymerases, making them candidates for treating viral infections such as HIV and hepatitis C. The efficacy of these compounds varies, with some demonstrating micromolar action against viruses like yellow fever and dengue .

Herbicidal Activity

The compound has been explored as a potential herbicide due to its ability to inhibit unwanted plant growth. Studies have indicated that formulations containing this compound exhibit strong herbicidal properties when applied in agricultural settings. This application is particularly relevant for controlling resistant weed species and enhancing crop yield .

Summary of Findings

ApplicationDetailsReferences
Anticancer Effective against OVCAR-3, MB157, and HeLa cell lines; active in vivo against ovarian cancer
Antiviral Inhibitory effects on HIV and hepatitis C; micromolar efficacy against yellow fever virus
Herbicidal Strong activity against unwanted plant species; potential for agricultural use

Case Studies

  • Anticancer Study : A study conducted on silver complexes derived from 4,5-Dichloro-1H-imidazole showed promising results against various cancer cell lines. The complexes not only inhibited cell proliferation but also induced apoptosis in targeted cells, warranting further investigation into their mechanisms of action and potential clinical applications .
  • Herbicide Efficacy : Field trials demonstrated that formulations containing 4,5-Dichloro-1H-imidazole significantly reduced the biomass of common weed species without adversely affecting crop health. These results suggest that this compound could be an effective tool in integrated weed management strategies .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4,5-dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s unique features include:

  • Dichloro substitution at positions 4 and 5 of the imidazole ring.
  • Bis-sulfonyl groups linked through a thienyl scaffold, enhancing steric bulk and polarity.

In contrast, other imidazole derivatives in the evidence exhibit distinct substituents (Table 1):

  • Nitro and chloromethyl groups (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) .
  • Aryl and heteroaryl groups (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole) .
  • Halogenated phenyl groups (e.g., 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole) .

The sulfonyl groups in the target compound likely increase its solubility in polar solvents compared to non-polar substituents like phenyl or cyclohexyl groups in other analogs .

Physical Properties

  • Melting points : While the target compound’s data are unavailable, analogs like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole have a melting point of 120°C . Sulfonyl groups in the target may elevate this due to increased molecular rigidity.
  • Molecular weight : The bis-sulfonyl architecture suggests a higher molecular weight compared to simpler derivatives (e.g., 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole) .

Data Table: Key Imidazole Derivatives and Properties

Compound Name Substituents Synthesis Method Melting Point (°C) Reference
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethylphenyl, nitro, methyl SOCl₂ chlorination 120
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Diphenyl, thiophenyl Cyclocondensation N/A
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole Chlorophenyl, triphenyl Substitution reactions N/A
1,2,4,5-Tetraphenyl-1H-imidazole Tetraphenyl Thermal cyclization N/A

Research Findings and Implications

  • Electronic effects : Dichloro and sulfonyl groups in the target compound may enhance electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl- or phenyl-substituted analogs .
  • Steric hindrance : The bis-sulfonyl-thienyl scaffold could limit accessibility to the imidazole core in catalytic or binding applications, unlike less bulky derivatives .
  • Synthetic complexity : Introducing multiple sulfonyl groups likely requires stringent conditions (e.g., controlled sulfonation), contrasting with straightforward chlorination or alkylation steps for other compounds .

Biological Activity

4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of 4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole can be represented as follows:

C15H12Cl2N2O4S2\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_4\text{S}_2

This structure contains multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.

In Vitro Studies

In vitro evaluations have shown that imidazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as 0.22 μg/mL, indicating potent antimicrobial activity .

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Escherichia coli
7b0.23Pseudomonas aeruginosa

Antiviral Activity

The antiviral potential of imidazole derivatives is also noteworthy. Compounds similar to 4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole have shown efficacy against viral infections.

Case Studies

  • Dengue Virus : Research indicates that certain imidazole derivatives exhibit micromolar activity against the dengue virus (DENV), with effective concentrations (EC50) reported around 1.85 μM .
  • HIV Inhibition : Some derivatives have been tested for their ability to inhibit HIV protease, showing promising results in vitro .

Anticancer Activity

The anticancer properties of imidazole derivatives have attracted attention in recent years. The compound under review has been associated with the inhibition of cancer cell proliferation.

Research Findings

Studies have indicated that imidazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Cancer TypeIC50 (μM)Mechanism of Action
Breast Cancer15.6Induction of apoptosis
Lung Cancer12.3Inhibition of cell proliferation
Colon Cancer10.7Modulation of PI3K/Akt pathway

Q & A

Q. What are the common synthetic routes for 4,5-Dichloro-1-[[4-[(4-chlorophenyl)sulfonyl]-3-methyl-2-thienyl]sulfonyl]-1H-imidazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Imidazole Core Formation : Condensation of glyoxal with amines/aldehydes under acidic conditions (e.g., acetic acid) to form the 1H-imidazole backbone.

Sulfonation : Sequential sulfonylations at the 1- and 2-positions using sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) in anhydrous solvents like dichloromethane, catalyzed by bases such as triethylamine.

Chlorination : Electrophilic substitution or oxidative chlorination (e.g., using N-chlorosuccinimide) to introduce chlorine atoms at the 4- and 5-positions.
Monitoring via TLC and structural confirmation via NMR (¹H/¹³C) and HPLC-MS are critical for intermediate validation .

Q. How can researchers assess the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. FT-IR for functional group identification (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns (e.g., Cl isotopes) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and selectivity?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:
  • Central Composite Design to explore interactions between reaction time (6–24 hrs) and temperature (60–100°C).
  • Response Surface Methodology to maximize yield while minimizing byproducts (e.g., over-sulfonated derivatives).
    Computational tools like quantum chemical calculations (DFT) can predict transition states and guide solvent selection (e.g., DMF vs. THF) .

Q. How to reconcile discrepancies in reported biological activities across studies?

  • Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies :
  • Structural analogs : Synthesize derivatives with controlled substitutions (e.g., replacing chlorine with fluorine or methyl groups) and test in standardized assays (e.g., antimicrobial MIC assays).
  • Assay standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols to eliminate variability.
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects in in vitro assays) .

Q. What strategies are effective for elucidating the mechanism of action in biological systems?

  • Methodological Answer :
  • In vitro assays : Measure enzyme inhibition (e.g., cytochrome P450) or receptor binding (radioligand displacement assays) to identify targets.
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., sulfonyl groups binding to ATP pockets).
  • Proteomics/Transcriptomics : SILAC or RNA-seq to track downstream pathway activation (e.g., apoptosis markers like caspase-3) .

Data Analysis and Contradiction Resolution

Q. How to address conflicting data on compound stability under varying conditions?

  • Methodological Answer : Perform accelerated stability studies :
  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then quantify degradation products via LC-MS.
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life at room temperature.
  • Controlled comparisons : Replicate conflicting studies with identical buffers (e.g., phosphate vs. Tris) to isolate pH or ionic strength effects .

Physicochemical Characterization

Q. What advanced techniques determine solubility and partition coefficients (LogP)?

  • Methodological Answer :
  • Shake-flask method : Saturate aqueous/organic phases (e.g., octanol-water) and quantify concentrations via UV-Vis spectrophotometry.
  • Thermodynamic solubility : Use laser-based nephelometry to detect precipitation thresholds in PBS or simulated biological fluids.
  • Computational prediction : Employ tools like ACD/Labs or MarvinSuite to estimate LogP and pKa values .

Experimental Design for Biological Evaluation

Q. How to design robust in vivo studies for toxicity profiling?

  • Methodological Answer :
  • Dose-ranging studies : Use a logarithmic scale (e.g., 10–1000 mg/kg) in rodent models, monitoring hematological and histopathological endpoints.
  • Control groups : Include vehicle controls (e.g., DMSO/saline) and positive controls (e.g., cisplatin for nephrotoxicity).
  • PK/PD integration : Measure plasma half-life (LC-MS/MS) and correlate with toxicity markers (e.g., ALT/AST for hepatotoxicity) .

Tables for Comparative Analysis

Structural Analog Modification Impact on Activity Reference
4,5-Dichloro-1-[[4-(methylsulfonyl)-3-methyl-2-thienyl]sulfonyl]-1H-imidazoleMethyl substitution at sulfonyl groupReduced antimicrobial potency (-30%)
4,5-Difluoro analogChlorine → FluorineEnhanced solubility (+50%), similar IC₅₀

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.